![molecular formula C9H10Cl2FNO2 B2396597 (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride CAS No. 2375248-68-1](/img/structure/B2396597.png)
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride
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Description
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride, commonly referred to as “S-2-Amino-3-Cl-2-Fluorophenylpropanoic acid hydrochloride”, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline powder with a molecular formula of C8H10Cl2FN2O2•HCl. It has a melting point of 228-230°C and a solubility of 0.1 g/mL in water. S-2-Amino-3-Cl-2-Fluorophenylpropanoic acid hydrochloride has a variety of uses in laboratory experiments and research studies, and has been found to have several biochemical and physiological effects.
Scientific Research Applications
- Targeting Glutamate Receptors : This compound modulates glutamate receptors, which play a crucial role in synaptic transmission. Researchers explore its potential as an antagonist or agonist for specific receptor subtypes, aiming to develop novel drugs for neurological disorders like epilepsy, Alzheimer’s disease, and depression .
- Boronic Acid Derivatives : As a boronic acid derivative, this compound participates in Suzuki-Miyaura cross-coupling reactions. Researchers use it to synthesize complex organic molecules, including pharmaceutical intermediates and natural products .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
properties
IUPAC Name |
(2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZMSDQRWPOPQO-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)C[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride |
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